molecular formula C7H9N3O2 B8577089 N-(4,6-Dimethylpyridin-2-yl)nitramide CAS No. 89853-68-9

N-(4,6-Dimethylpyridin-2-yl)nitramide

Cat. No. B8577089
CAS RN: 89853-68-9
M. Wt: 167.17 g/mol
InChI Key: RLDGXERMKKHFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-Dimethylpyridin-2-yl)nitramide is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4,6-Dimethylpyridin-2-yl)nitramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,6-Dimethylpyridin-2-yl)nitramide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89853-68-9

Product Name

N-(4,6-Dimethylpyridin-2-yl)nitramide

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)nitramide

InChI

InChI=1S/C7H9N3O2/c1-5-3-6(2)8-7(4-5)9-10(11)12/h3-4H,1-2H3,(H,8,9)

InChI Key

RLDGXERMKKHFQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)N[N+](=O)[O-])C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Amino-4,6-dimethylpyridine (10.0 g, 81.8 mmol) was added portion-wise to 65 mL of H2SO4 (conc. d=1.84) which was stirred (mechanical) at 0° C. After complete addition, the mixture was warmed to room temperature until the mixture become homogeneous. The solution was then cooled to -10° C. and a pre-cooled (0° C.) mixture of concentrated HNO3 (11.5 mL, d=1.40) and H2SO4 (8.2 mL, d=1.84) was added at such a rate as not to raise the internal reaction temperature above -9° C. Ten minutes after the addition was complete this cooled (-10° C.) mixture was poured onto 400 g of crushed ice. The resulting slurry was neutralized by the addition of conc NH4OH (to pH 5.5) while cooling (ice bath). The solid was isolated by filtration, and dried at room temperature to give 13.3 g of 2-nitramino-4,6-dimethylpyridine as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
reactant
Reaction Step One
Name
Quantity
11.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
8.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-Amino-4,6-dimethylpyridine (10.0 g, 81.8 mmol) was added portion-wise to 65 mL of H2SO4 (conc. d=1.84) which was stirred (mechanical) at 0° C. After complete addition, the mixture was warmed to room temperature until the mixture became homogeneous. The solution was then cooled to -10° C. and a pre-cooled (0° C.) mixture of conc HNO3 (11.5 mL, d=1.40) and H2SO4 (8.2 mL, d=1.84) was added at such a rate as not to raise the internal reaction temperature above -9° C. Ten minutes after the addition was complete this cooled (-10° C.) mixture was poured onto 400 g of crushed ice. The resulting slurry was neutralized by the addition of conc NH4OH (to pH 5.5) while cooling (ice bath). The solid was isolated by filtration, and dried at room temperature to give the title compound as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
reactant
Reaction Step One
Name
Quantity
11.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
8.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

2-Amino-4,6-dimethyl-3-nitropyridine 2-Amino-4,6-dimethylpyridine (10.0 g, 81.8 mmol) was added portion-wise to 65 mL of H2SO4 (conc. d=1.84) which was stirred (mechanical) at 0° C. After complete addition, the mixture was warmed to room temperature until the mixture became homogeneous. The solution was then cooled to -10 C. and a pre-cooled (0° C.) mixture of concentrated HNO3 (11.5 mL, d=1.40) and H2SO4 (8.2 mL, d=1.84) was added at such a rate as not to raise the internal reaction temperatures above -9° C. Ten minutes after the addition was complete this cooled (-10°C.) mixture was poured onto 400 g of crushed ice. The resulting slurry was neutralized by the addition of conc NH4OH (to pH 5.5) while cooling (ice bath). The solid was isolated by filtration, and dried at room temperature to give 13.3 g of 2-nitramino-4,6-dimethylpyridine as a white solid.
Name
2-Amino-4,6-dimethyl-3-nitropyridine 2-Amino-4,6-dimethylpyridine
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
reactant
Reaction Step One
Name
Quantity
11.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
8.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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